molecular formula C6H12O6 B583759 D-Glucose-6-13C CAS No. 106032-62-6

D-Glucose-6-13C

Cat. No.: B583759
CAS No.: 106032-62-6
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-TUYNHWJXSA-N
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Description

D-Glucose-6-13C is a labeled form of D-glucose, where the carbon at the sixth position is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .

Mechanism of Action

D-Glucose-13C6 functions as a tracer and helps to access glucose kinetics in vivo . The depolymerization of plant beta-glucans is done by endogenous beta-glucanase or glucanohydrolases during the germination process .

Safety and Hazards

D-Glucose-6-13C may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may cause eye irritation and may be harmful if swallowed .

Future Directions

There is a call for increased and rigorous use of 13C-breath testing to explore a variety of new research areas and potentially answer long-standing questions related to thermobiology, locomotion, and nutrition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-6-13C typically involves the incorporation of the carbon-13 isotope into the glucose molecule. One common method is the chemical synthesis starting from a carbon-13 labeled precursor. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotope at the desired position .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced techniques such as chromatography for purification and isotopic enrichment to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

D-Glucose-6-13C undergoes various chemical reactions similar to those of unlabeled D-glucose. These include:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Gluconic acid.

    Reduction: Sorbitol.

    Substitution: Glycosides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucose-6-13C is unique due to its specific labeling at the sixth carbon position, making it particularly useful for studies focusing on the metabolic pathways involving the sixth carbon of glucose.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for D-Glucose-6-13C involves the conversion of a starting material into glucose-6-phosphate, followed by the incorporation of 13C at the sixth carbon position using a labeled precursor.", "Starting Materials": [ "D-Glucose", "Sodium pyrophosphate", "Sodium phosphate", "ATP", "13C-labeled precursor" ], "Reaction": [ "1. D-Glucose is converted to glucose-6-phosphate using hexokinase and ATP as a co-substrate.", "2. Sodium pyrophosphate is added to the reaction mixture to prevent the reverse reaction.", "3. Sodium phosphate is added to the reaction mixture to maintain a constant pH.", "4. A 13C-labeled precursor is added to the reaction mixture to incorporate the 13C label at the sixth carbon position of glucose-6-phosphate.", "5. The reaction mixture is allowed to proceed for a specific amount of time to ensure complete incorporation of the 13C label.", "6. The labeled glucose-6-phosphate is then isolated and further processed to obtain D-Glucose-6-13C." ] }

CAS No.

106032-62-6

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1

InChI Key

WQZGKKKJIJFFOK-TUYNHWJXSA-N

Isomeric SMILES

[13CH2]([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Synonyms

6-13C-Glucose;  D-[6-13C]Glucose;  Glucose-6-13C;  [6-13C]-D-Glucose;  [6-13C]D-Glucose

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of synthesizing D-Glucose-6-13C?

A1: this compound serves as a valuable tool for studying metabolic pathways. By incorporating the 13C isotope at a specific position, researchers can track the fate of glucose carbons as they undergo various transformations within biological systems []. This enables a deeper understanding of carbohydrate metabolism and related processes.

Q2: How does the study utilize this compound to investigate alkaline degradation of glucose?

A2: The research employed this compound, along with 1-13C-D-glucose and 1-13C-sodium lactate, to trace the movement of carbon atoms during glucose breakdown in hot alkaline conditions []. By analyzing the distribution of 13C in the resulting products (lactate, ethanol, carbonate, glycolate, acetate, and formate), the study revealed specific carbon exchange patterns and offered insights into the mechanisms involved in this degradation process.

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